2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one
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Overview
Description
2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including an acetylphenyl group, an oxoethyl group, and an amino group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse range of derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-based drugs, share some structural similarities and biological activities.
Pyrimidine Derivatives: Other pyrimidine derivatives, such as 5-fluorouracil, are well-known for their anticancer properties and can be compared to the compound in terms of their mechanism of action and therapeutic potential.
Uniqueness
2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl-6-amino-1-phenylpyrimidin-4-one |
InChI |
InChI=1S/C20H17N3O3S/c1-13(24)14-7-9-15(10-8-14)17(25)12-27-20-22-19(26)11-18(21)23(20)16-5-3-2-4-6-16/h2-11H,12,21H2,1H3 |
InChI Key |
JHHZLVMQDJRITG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
Origin of Product |
United States |
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